molecular formula C21H21BrClN3O2S B11215938 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide

Cat. No.: B11215938
M. Wt: 494.8 g/mol
InChI Key: AHHVVZZIPPMZQV-UHFFFAOYSA-N
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Description

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromo group at the 6-position can be done using brominating agents such as N-bromosuccinimide (NBS).

    Thionation: Conversion of the carbonyl group to a thiocarbonyl group using reagents like Lawesson’s reagent.

    Amidation: Coupling of the quinazolinone derivative with 4-chlorobenzylamine under appropriate conditions to form the final hexanamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl and thiocarbonyl groups can be reduced to alcohols or thiols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in polar solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinazolinones.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C21H21BrClN3O2S

Molecular Weight

494.8 g/mol

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide

InChI

InChI=1S/C21H21BrClN3O2S/c22-15-7-10-18-17(12-15)20(28)26(21(29)25-18)11-3-1-2-4-19(27)24-13-14-5-8-16(23)9-6-14/h5-10,12H,1-4,11,13H2,(H,24,27)(H,25,29)

InChI Key

AHHVVZZIPPMZQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl

Origin of Product

United States

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